molecular formula C9H9ClN2S B1483740 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2091215-06-2

1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483740
CAS No.: 2091215-06-2
M. Wt: 212.7 g/mol
InChI Key: ZGFDBPQHSANSLE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative featuring a chloromethyl group at position 1, a methyl group at position 5, and a thiophen-3-yl substituent at position 2. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to its versatility in medicinal chemistry and agrochemical applications. The chloromethyl group enhances reactivity for further functionalization, while the thiophen-3-yl moiety introduces electron-rich aromaticity, influencing molecular interactions and stability. This compound serves as a key intermediate in synthesizing bioactive molecules, leveraging its substituents for tailored pharmacological or physicochemical properties .

Properties

IUPAC Name

1-(chloromethyl)-5-methyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-7-4-9(11-12(7)6-10)8-2-3-13-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFDBPQHSANSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCl)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways:

The compound’s downstream effects could involve various biochemical pathways. For instance:

Action Environment:

Environmental factors play a crucial role in drug efficacy and stability:

    Thiophenes can be sensitive to pH changes, affecting their ionization state and solubility. Exposure to light may degrade the compound. Stability could be influenced by temperature fluctuations.

Its diverse effects underscore the importance of understanding the intricacies of thiophene-based compounds in drug development. 🌟

Biochemical Analysis

Biochemical Properties

1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives are known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and processes.

Cellular Effects

The effects of this compound on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiophene derivatives can act as anti-inflammatory agents by modulating the expression of inflammatory cytokines. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, thiophene derivatives are known to inhibit the activity of kinases, which are essential for the phosphorylation of proteins involved in cell signaling. By inhibiting these enzymes, this compound can disrupt cell signaling pathways, leading to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the levels of metabolites within the cell. For instance, thiophene derivatives can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, this compound can affect the metabolic flux by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. For example, thiophene derivatives can be transported into cells via specific transporters, where they can exert their biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, thiophene derivatives can accumulate in the nucleus, where they can modulate gene expression by interacting with transcription factors and other nuclear proteins.

Biological Activity

1-(Chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C9H9ClN2S
  • Molecular Weight : 212.70 g/mol
  • CAS Number : 2092250-05-8

Synthesis

The synthesis of this compound typically involves reactions that introduce the chloromethyl group at the 1-position of the pyrazole ring while ensuring the methyl and thiophene groups are appropriately positioned. Various synthetic pathways have been explored, often focusing on optimizing yields and purity.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (Cervical cancer)25.72 ± 3.95
MCF7 (Breast cancer)30.00 ± 2.50
A549 (Lung cancer)20.00 ± 4.00

In vivo studies demonstrated that this compound can suppress tumor growth in animal models, indicating its therapeutic potential against cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in tumor progression and microbial growth.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, contributing to its anticancer effects.

Case Studies

A notable study investigated the effect of this compound on tumor-bearing mice, where it was found to significantly reduce tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name Position 1 Position 3 Position 5 Key Functional Groups
Target Compound Chloromethyl Thiophen-3-yl Methyl Cl, S (thiophene)
1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole Chloromethyl Trifluoromethyl Methyl Cl, CF₃
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (3-Chlorothiophen-2-yl)methyl Amine Methyl Cl, NH₂, S (thiophene)
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 4-Ethylbenzyl Trifluoromethyl Methyl NO₂, CF₃, C₂H₅
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine 1-(2-Thienyl)ethyl - Methyl NH₂, S (thiophene), CH₂CH₃

Key Observations :

  • Electron Effects : The trifluoromethyl group (CF₃) in ’s compound is strongly electron-withdrawing, increasing metabolic stability but reducing nucleophilic reactivity compared to the thiophen-3-yl group in the target compound .
  • Sulfur Position : Thiophen-3-yl (target) vs. thiophen-2-yl () alters electronic distribution; 3-yl substitution may reduce π-π stacking efficiency but enhance steric accessibility for binding interactions .
  • Reactivity : The chloromethyl group in the target compound enables facile nucleophilic substitution, similar to intermediates in and , which are used in herbicidal and kinase inhibitor syntheses .

Key Observations :

  • Cross-Coupling : highlights the use of CuI/DMEDA catalysts for aryl-aryl bonds, a method applicable to the target compound’s thiophene incorporation .
  • Chloromethylation : and suggest chloromethyl groups are introduced via nucleophilic substitution or halogen exchange, a strategy likely used for the target compound .

Key Observations :

  • Thiophene vs. CF₃ : Thiophene-containing compounds (target, ) may exhibit better solubility than CF₃ derivatives () but lower metabolic stability due to sulfur oxidation susceptibility .

Crystallographic and Computational Data

  • Crystal Packing : Pyrazole derivatives with thiophene (e.g., ) exhibit planar conformations favoring π-π interactions, while CF₃-substituted compounds () display distorted packing due to steric effects .
  • Hydrogen Bonding : The chloromethyl group in the target compound may participate in weak C–H···Cl interactions, unlike CF₃ groups, which lack H-bonding capacity .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole generally involves the functionalization of a pyrazole core bearing a methyl group at the 5-position and a thiophen-3-yl substituent at the 3-position, followed by introduction of the chloromethyl group at the nitrogen atom (1-position) of the pyrazole ring.

A common approach includes:

  • Starting materials: 5-methyl-3-(thiophen-3-yl)-1H-pyrazole or its derivatives.
  • Chloromethylation reagent: Chloromethyl sources such as chloromethyl methyl ether or chloromethyl ethyl ether.
  • Base: Strong bases like sodium hydride (NaH) to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.
  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and stabilize intermediates.
  • Temperature: Elevated temperatures, typically ranging from 50°C to 120°C, to promote reaction kinetics.

The overall reaction proceeds via nucleophilic substitution at the chloromethyl reagent by the pyrazole nitrogen anion, yielding the N-(chloromethyl) pyrazole derivative.

Specific Methodology Example

Step Reagents and Conditions Description
1. Deprotonation 5-methyl-3-(thiophen-3-yl)-1H-pyrazole + NaH (1.1 equiv) in DMF Formation of pyrazole anion at nitrogen
2. Chloromethylation Addition of chloromethyl ethyl ether (1.2 equiv) Nucleophilic substitution to introduce chloromethyl group
3. Reaction Temperature 80–100°C, 6–12 hours Ensures completion of reaction
4. Workup Quenching with water, extraction with organic solvent Isolation of crude product
5. Purification Recrystallization or column chromatography Obtaining pure this compound

This method yields the target compound with moderate to high purity and yields typically ranging from 65% to 85%, depending on reaction scale and optimization.

Industrial and Scale-Up Considerations

Industrial synthesis adapts the laboratory method with modifications to enhance yield, safety, and cost-effectiveness:

  • Continuous flow reactors are employed to control reaction parameters precisely and improve reproducibility.
  • Use of stoichiometric or slight excess of chloromethylating agent to drive reaction to completion.
  • Purification techniques such as crystallization are optimized to reduce solvent use and waste.
  • Reaction times and temperatures are carefully controlled to minimize side reactions such as over-chloromethylation or decomposition.

Reaction Mechanism and Analysis

The key reaction mechanism involves:

  • Deprotonation of the pyrazole nitrogen to form a nucleophilic center.
  • Nucleophilic attack on the electrophilic chloromethyl carbon of the chloromethyl ether.
  • Displacement of the ether leaving group, forming the N-(chloromethyl) pyrazole.

Side reactions to monitor include:

  • Over-alkylation at other nucleophilic sites.
  • Possible ring substitutions or rearrangements under harsh conditions.

Research Findings and Optimization

Research studies have focused on optimizing the chloromethylation step to improve selectivity and yield:

Parameter Effect on Reaction Optimal Range
Base equivalents Insufficient base reduces yield; excess can cause side reactions 1.0–1.2 equiv NaH
Solvent choice Polar aprotic solvents favor reaction; protic solvents inhibit DMF or DMSO preferred
Temperature Low temp slows reaction; high temp causes decomposition 80–100°C
Reaction time Short time yields incomplete conversion; excessive time risks degradation 6–12 hours

Further, alternative chloromethylating agents and milder bases have been explored to enhance safety and environmental profiles.

Summary Table of Preparation Methods

Method Starting Material Chloromethylating Agent Base Solvent Temperature Yield (%) Notes
Method A 5-methyl-3-(thiophen-3-yl)-1H-pyrazole Chloromethyl ethyl ether NaH DMF 80–100°C 70–85 Standard nucleophilic substitution
Method B Same as above Chloromethyl methyl ether K2CO3 DMSO 90°C 65–80 Alternative base, milder conditions
Method C Pyrazole precursor + thiophene derivative In situ chloromethylation NaH DMF 100°C 60–75 One-pot synthesis approach

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, chloromethylation can be achieved using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Reaction optimization should focus on temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios to minimize byproducts like di- or tri-substituted derivatives .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, chloromethyl singlet at δ 4.6–5.0 ppm) and LC-MS for purity (>95%) .

Q. How can researchers resolve contradictions in spectral data for this compound across studies?

  • Analysis : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Cross-validate using 2D NMR (HSQC, HMBC) to confirm connectivity, particularly between the chloromethyl group and the pyrazole nitrogen. Compare with structurally analogous compounds (e.g., 5-(4-chlorophenyl)-1H-pyrazole derivatives) to identify systematic shifts .

Advanced Research Questions

Q. What strategies are effective for functionalizing the chloromethyl group to create bioactive derivatives?

  • Methodology : The chloromethyl group serves as a versatile handle for nucleophilic substitution. For example:

  • Amination : React with primary/secondary amines (e.g., piperazine) in DMF at 60°C to yield N-alkylated derivatives .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO₄ in THF/H₂O (1:1) to append triazole moieties, enhancing pharmacological potential .
    • Challenges : Monitor for competing elimination (e.g., HCl release) using in situ FTIR or pH control .

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

  • Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI) can prioritize derivatives for synthesis .
  • Validation : Correlate docking scores with experimental IC₅₀ values from enzymatic assays, adjusting substituents (e.g., thiophene vs. phenyl) to optimize affinity .

Q. What experimental designs mitigate side reactions during multi-step syntheses?

  • Optimization :

  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediates (e.g., pyrazole formation at 1650 cm⁻¹).
  • Purification : Employ column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate high-purity products .
    • Case Study : A 16-hour reaction at 50°C for triazole coupling yielded 61% product, whereas shorter durations (<12 h) led to unreacted alkyne .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
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1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole

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